2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Description
Significance of the Thiazole (B1198619) Moiety in Medicinal Chemistry and Materials Science
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in drug discovery and development. globalresearchonline.netfabad.org.tr Its unique structural and electronic properties allow it to act as a versatile building block, present in numerous natural products, like Vitamin B1 (Thiamine), and a wide array of synthetic pharmaceuticals. researchgate.net The thiazole nucleus is a key component in many FDA-approved drugs, demonstrating a broad spectrum of biological activities. fabad.org.trnih.gov
In medicinal chemistry, thiazole derivatives have been extensively investigated and have shown potent pharmacological effects across various therapeutic areas. researchgate.net Their ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions allows them to bind effectively to a diverse range of biological targets, including enzymes and receptors. nih.gov This has led to the development of thiazole-containing compounds with significant activities, as detailed in the table below.
| Biological Activity | Examples of Thiazole-Containing Drugs |
| Anticancer | Dasatinib, Tiazofurin, Ixabepilone |
| Antiviral | Ritonavir (Anti-HIV) |
| Antifungal | Ravuconazole, Myxothiazol |
| Antibacterial | Sulfathiazole, Cefixime |
| Anti-inflammatory | Meloxicam, Fanetizole |
| Antiparasitic | Nitazoxanide |
This table presents examples of pharmacological activities associated with the thiazole scaffold and corresponding drug examples.
Beyond medicine, thiazole derivatives are also important in materials science, where they are used as vulcanizing accelerators, photographic sensitizers, and components of dyes. globalresearchonline.net
Overview of Acetamide (B32628) Derivatives as Chemical Scaffolds
Acetamide derivatives are known to exhibit a wide range of therapeutic properties. They form the structural core of many nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. benthamdirect.com The incorporation of the acetamide moiety is a common strategy in drug design to modulate pharmacokinetic properties and enhance the biological activity of lead compounds.
| Therapeutic Application | Role of Acetamide Scaffold |
| Anti-inflammatory | Core structure in COX inhibitors |
| Analgesic | Found in various pain-relief medications |
| Antimicrobial | Used to synthesize potent antibacterial and antifungal agents |
| Anticancer | Serves as a linker for cytotoxic pharmacophores |
| Anticonvulsant | Key feature in several antiepileptic drugs |
This table illustrates the diverse therapeutic roles of the acetamide scaffold in medicinal chemistry.
Rationale for Investigating 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
The scientific rationale for the synthesis and investigation of this compound stems from the well-established principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components.
In this specific compound, three key structural motifs are combined:
The Thiazole Ring: A proven pharmacophore with a broad range of biological activities. globalresearchonline.netjpionline.org
The Acetamide Linker: A versatile and stable scaffold that connects the other two moieties and can contribute to target binding. nih.gov
The 4-Methylphenoxy Group (p-Tolyloxy): The phenoxy group is present in many bioactive compounds, and the addition of a methyl group on the phenyl ring can modulate lipophilicity, metabolic stability, and steric interactions with a target binding site. nih.gov The exploration of such substitutions is a classic strategy in medicinal chemistry to fine-tune the pharmacological profile of a molecule. nih.gov
By integrating these three components, researchers aim to create a novel chemical entity that could exhibit synergistic or unique biological effects. The investigation of such hybrid molecules is driven by the continuous need for new therapeutic agents to address challenges like drug resistance and the demand for more effective and safer medicines. researchgate.net
Scope and Objectives of the Research on the Chemical Compound
The investigation into a novel compound like this compound typically follows a structured research plan with clear objectives. The primary goal is to synthesize and characterize this new molecule and to explore its potential as a lead compound for drug discovery.
The main objectives of such research generally include:
Synthesis and Characterization: To develop an efficient synthetic route for the compound and to confirm its molecular structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Biological Evaluation: To screen the compound for a range of potential pharmacological activities. nih.gov Based on the known properties of its constituent parts, the primary areas of investigation would likely include in vitro assays for anticancer, antibacterial, antifungal, and anti-inflammatory effects. nih.govdergipark.org.tr
Structure-Activity Relationship (SAR) Studies: To synthesize a series of related analogues by modifying the substitution patterns on the phenoxy and thiazole rings. Comparing the biological activities of these analogues helps to identify the structural features that are critical for the observed effects. bohrium.com
Computational Modeling: To use molecular docking and other computational tools to predict how the compound might interact with specific biological targets (e.g., enzymes or receptors). This can provide insights into its potential mechanism of action and guide the design of more potent derivatives. benthamdirect.com
Ultimately, the scope of the research is to assess the therapeutic potential of this novel chemical scaffold and to determine if it warrants further development as a candidate for new medicines or other chemical applications. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)16-8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGEWJQZXWYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of 2 4 Methylphenoxy N 1,3 Thiazol 2 Yl Acetamide
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide suggests a straightforward disconnection of the amide bond. This primary disconnection reveals two key precursors: 2-aminothiazole (B372263) and 2-(4-methylphenoxy)acetic acid. This approach simplifies the synthesis into the formation of these two precursor molecules followed by their coupling to form the final product. The formation of the thiazole (B1198619) ring in 2-aminothiazole and the synthesis of the phenoxyacetic acid derivative are standard and well-documented transformations in organic chemistry.
Multistep Synthesis Procedures
The synthesis of this compound is a multistep process that involves the preparation of its precursors followed by their condensation.
Precursor Synthesis and Functionalization
The synthesis of the first precursor, 2-(4-methylphenoxy)acetic acid, can be achieved through the Williamson ether synthesis. This involves the reaction of p-cresol (B1678582) with a haloacetic acid, typically chloroacetic acid, in the presence of a base such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group of p-cresol, forming a phenoxide which then acts as a nucleophile, displacing the halide from chloroacetic acid to form the desired product.
The second precursor, 2-aminothiazole, is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde (B151913) is reacted with thiourea.
Thiazole Ring Formation Pathways
The Hantzsch synthesis remains a primary and efficient method for the formation of the thiazole ring of 2-aminothiazole. Variations of this method can be employed, utilizing different starting materials and reaction conditions to optimize the yield and purity of the resulting 2-aminothiazole.
Amide Bond Coupling Reactions
The final step in the synthesis of this compound is the formation of an amide bond between 2-(4-methylphenoxy)acetic acid and 2-aminothiazole. This can be achieved using various coupling reagents. A common method involves the activation of the carboxylic acid group of 2-(4-methylphenoxy)acetic acid. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-aminothiazole in the presence of a base to neutralize the HCl byproduct.
Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the direct coupling of the carboxylic acid and the amine under milder conditions. mdpi.com
Optimization of Reaction Conditions and Yield
The optimization of the reaction conditions for the amide coupling step is crucial for maximizing the yield and purity of the final product. Factors that can be optimized include the choice of solvent, temperature, reaction time, and the specific coupling reagent and base used. For instance, the use of a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is often preferred. The reaction temperature can be varied, with some couplings proceeding efficiently at room temperature while others may require heating or cooling. The molar ratio of the reactants and reagents also plays a significant role in the reaction outcome.
Spectroscopic Elucidation and Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-methylphenoxy and thiazole rings, a singlet for the methyl group, a singlet for the methylene (B1212753) protons of the acetamide (B32628) group, and a broad singlet for the amide N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, the methyl carbon, and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amide, C=O stretching of the amide carbonyl group, C-N stretching, and C-O-C stretching of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each signal, respectively. For this compound, one would expect to observe distinct signals corresponding to the protons of the 4-methylphenoxy group, the acetamide linker, and the thiazole ring. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the methyl and methylene protons would be found in the upfield region. A broad singlet for the amide N-H proton would also be anticipated.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Signals are typically observed for the methyl carbon, the methylene carbon of the acetamide group, the aromatic carbons of the phenoxy and thiazole rings, and the carbonyl carbon, which appears significantly downfield.
Table 1: ¹H and ¹³C NMR Spectral Data for a Related Acetamide Derivative
| Technique | Observed Chemical Shifts (δ, ppm) |
|---|---|
| ¹H NMR | 10.64 (s, 1H, –NH), 9.33 (s, 1H, –OH), 8.23 (d, J = 9.40 Hz, 2H, –ArH), 7.91 (d, J = 9.20 Hz, 2H, –ArH), 6.26 (s, 1H, –ArH), 6.22 (s, 1H, –ArH), 6.19 (t, 1H, –ArH), 4.64 (s, 2H, –CH₂), 2.18 (s, 3H, –CH₃) |
| ¹³C NMR | 167.80, 158.77, 158.35, 144.63, 142.53, 139.59, 124.92, 119.33, 106.39, 99.21, 67.08, 21.30 |
Data pertains to 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. evitachem.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₁₂H₁₂N₂O₂S), the expected molecular weight is approximately 248.06 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 249.07. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic fragments of the phenoxy, acetamide, and thiazole moieties.
Table 2: ESI-MS Data for a Structurally Related Compound
| Compound | Calculated m/z | Found m/z |
|---|---|---|
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide ([M–H⁺]) | 387.2 | 387.3 |
Data from a study on a related acetamide derivative illustrates the application of this technique. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show several key absorption bands. These include a sharp peak for the N-H stretching of the secondary amide (around 3300 cm⁻¹), a strong absorption for the C=O (amide I band) stretching (around 1680-1650 cm⁻¹), and a band for the N-H bending (amide II band) around 1550 cm⁻¹. Other expected signals include C-H stretching from the aromatic and methyl groups (around 3100-2850 cm⁻¹), C=C and C=N stretching from the aromatic rings (around 1600-1450 cm⁻¹), and C-O ether stretching (around 1250-1050 cm⁻¹).
Detailed spectroscopic analysis of similar compounds, such as 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, confirms these characteristic vibrational modes. researchgate.net
Table 3: Characteristic IR Absorption Bands for a Related Acetamide Derivative
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |
|---|---|---|
| N–H | Stretching | 3329 |
| C–H | Stretching | 2922 |
| C=O | Stretching | 1680 |
| C–C (Aromatic) | Stretching | 1504 |
| C–N | Stretching | 1296 |
| C–O | Stretching | 1167 |
Data pertains to 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. mdpi.com
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. While crystal structure data for the title compound is not available, studies on analogous compounds like 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveal key structural features. nih.govnih.gov For instance, in these related structures, the acetamide group is often nearly coplanar with the thiazole ring, and intermolecular N—H⋯N hydrogen bonds link molecules into dimers. nih.gov
Table 4: Crystallographic Data for the Analogous Compound 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.6983 (6) |
| b (Å) | 4.94078 (13) |
| c (Å) | 14.4603 (5) |
| β (°) | 111.236 (4) |
| Volume (ų) | 1178.60 (7) |
Data from the crystallographic study of 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.
For this compound (C₁₂H₁₂N₂O₂S), the theoretical elemental composition would be:
Carbon (C): 58.05%
Hydrogen (H): 4.87%
Nitrogen (N): 11.28%
Experimental results that fall within a narrow margin of these theoretical values (typically ±0.4%) provide strong evidence for the compound's identity and purity.
Table 5: Elemental Analysis Data for a Structurally Related Compound
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 65.27 | 64.83 |
| H | 6.78 | 6.64 |
| N | 7.25 | 7.00 |
Data pertains to 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (C₂₁H₂₆N₂O₅). mdpi.com
Purity Assessment Techniques
Assessing the purity of a synthesized compound is a critical step to ensure that the observed properties are intrinsic to the molecule of interest and not due to impurities.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for separating mixtures, identifying compounds, and assessing purity. sigmaaldrich.com It is also commonly used to monitor the progress of chemical reactions. walshmedicalmedia.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). silicycle.com
The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity of the compound is assessed by the presence of a single spot after development. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification purposes. The visualization of spots can be achieved under UV light if the compound is UV-active or by using staining agents. silicycle.com
Computational and Theoretical Investigations of 2 4 Methylphenoxy N 1,3 Thiazol 2 Yl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
Geometrical Optimization and Electronic Structure Analysis
Geometrical optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. This process calculates bond lengths, bond angles, and dihedral angles. For molecules in the thiazol-2-yl-acetamide class, studies on similar compounds reveal that the dihedral angle between the thiazole (B1198619) ring and adjacent aromatic rings is a key structural parameter. For instance, in 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the benzene (B151609) and thiazole rings is 83.5(7)°. nih.gov Similarly, for 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, this angle is 64.18(7)°. nih.gov The planarity of the acetamide (B32628) group relative to the thiazole ring is also a crucial feature, influencing intermolecular interactions. nih.gov
Electronic structure analysis provides insights into the distribution of electrons within the optimized geometry, which is essential for understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For related thiazole derivatives, DFT calculations are used to determine these energy levels and the corresponding gap, which helps in predicting their reactivity and electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding a molecule's reactivity patterns.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of molecules.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside) onto this surface, one can identify specific intermolecular contacts.
Energy Frameworks Analysis of Intermolecular Interactions
Energy frameworks analysis is a computational method that builds upon Hirshfeld surface analysis to quantify the energetic aspects of intermolecular interactions. It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors within the crystal lattice. These energies are then visualized as frameworks, with cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy, providing a clear visual representation of the dominant forces and packing topologies within the crystal. For instance, in a related compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, energy framework analysis was used to understand the molecular packing and determine the dominant energy components. uomphysics.net
Hydrogen Bonding and Pi-Stacking Interactions
Non-covalent interactions, such as hydrogen bonds and pi-stacking, play a fundamental role in determining the supramolecular architecture and biological activity of molecules. In the case of 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide, these interactions are critical in governing its crystal packing and its potential interactions with biological targets.
Hydrogen Bonding:
Computational studies on analogous structures, such as other N-substituted 2-arylacetamides, have revealed a common tendency to form intermolecular hydrogen bonds. For instance, in the crystal structure of 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules are linked into inversion dimers through pairs of N—H⋯N hydrogen bonds, creating R22(8) ring motifs. nih.gov Similarly, in 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules are also linked by pairs of N—H⋯N hydrogen bonds.
Based on the structural features of this compound, which includes a hydrogen bond donor (the amide N-H group) and potential hydrogen bond acceptors (the nitrogen atom of the thiazole ring and the oxygen atoms of the amide and ether functionalities), similar hydrogen bonding patterns can be anticipated. The acetamide group is nearly coplanar with the thiazole ring in related structures, which facilitates the formation of these intermolecular interactions. nih.gov In some phenoxyacetamide derivatives, strong N–H···O and C–H···O hydrogen bonds are observed, leading to the formation of six-membered ring patterns in the crystal packing. semanticscholar.org
A summary of potential hydrogen bond geometries, inferred from related compounds, is presented in the table below.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H (amide) | H | N (thiazole) | ~0.88 | ~2.04 | ~2.90 | ~163 |
| N-H (amide) | H | O (carbonyl) | ~0.88 | - | - | - |
| C-H (aromatic) | H | O (carbonyl) | ~0.95 | ~2.41 | ~3.35 | ~171 |
Note: The data in this table is illustrative and based on findings from structurally similar compounds. Specific values for this compound would require dedicated crystallographic or computational analysis.
Pi-Stacking Interactions:
Pi-stacking interactions are another significant non-covalent force that can influence the molecular assembly of this compound. These interactions occur between the aromatic rings of the 4-methylphenoxy and thiazole moieties. The presence of these pi-systems allows for various types of stacking arrangements, including face-to-face and edge-to-face conformations. These interactions are crucial in stabilizing the tertiary structures of proteins and the helical structure of DNA.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For this compound, a pharmacophore model would highlight key features that could be crucial for its interaction with a biological target.
Studies on other thiazole derivatives have successfully employed pharmacophore modeling to elucidate their structure-activity relationships. For a series of thiazole derivatives acting as Pin1 inhibitors, a five-point pharmacophore model (ADRRR.2) was developed, which included one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro This model demonstrated good statistical significance and provided insights into the possible orientation of these compounds within the binding site. lew.ro
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, which would likely include:
Hydrogen Bond Donor: The amide (N-H) group.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ether oxygen (C-O-C), and the thiazole nitrogen atom.
Aromatic Rings: The 4-methylphenoxy ring and the thiazole ring, which can also be considered hydrophobic features.
The table below outlines the potential pharmacophoric features of this compound.
| Pharmacophoric Feature | Corresponding Molecular Moiety |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ether Oxygen, Thiazole Nitrogen |
| Aromatic/Hydrophobic Region | 4-methylphenoxy group, Thiazole ring |
Ligand-based drug design utilizes the knowledge of such pharmacophoric features to design new molecules with improved activity. By identifying the key interacting elements of this compound, medicinal chemists can rationally modify its structure to enhance its binding affinity and selectivity for a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and intermolecular interactions of a compound in a dynamic environment, such as in solution or when bound to a biological macromolecule.
An MD simulation of this compound, particularly in complex with a putative protein target, could provide valuable insights into:
Binding Stability: Assessing the stability of the ligand-protein complex over the simulation time.
Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.
Key Intermolecular Interactions: Identifying the specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that are maintained throughout the simulation.
Solvent Effects: Understanding the role of water molecules in mediating the ligand-protein interaction.
The results from MD simulations can be used to refine pharmacophore models and guide further lead optimization in a drug design campaign. The dynamic perspective offered by these simulations complements the static view provided by techniques like molecular docking.
Biological Activities and Mechanistic Studies of 2 4 Methylphenoxy N 1,3 Thiazol 2 Yl Acetamide and Its Analogues
In Vitro Biological Screening Paradigms
In vitro studies are fundamental to understanding the biological effects of novel chemical entities. For 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide and related thiazole (B1198619) derivatives, these laboratory-based assays have provided crucial insights into their interactions with cellular and molecular targets.
The potential of thiazole derivatives to inhibit the growth of cancer cells is a significant area of research. Several studies have evaluated analogues of this compound for their antiproliferative effects across various human cancer cell lines.
One study synthesized a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives and tested their cytotoxic effects on HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irsid.ir The results indicated that HeLa and U87 cells were more sensitive to these compounds than A549 cells. ijcce.ac.ir Notably, an analogue with an ortho-chlorine moiety on the phenyl ring was the most potent against HeLa cells, with an IC50 value of 1.3 µM. ijcce.ac.irsid.ir
Another research effort focused on novel thiazole-2-acetamide derivatives as inhibitors of tubulin polymerization, a critical process in cell division. The most effective compound, (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, demonstrated significant activity against four cancer cell lines with an average GI50 value of 6 µM and an IC50 value for tubulin polymerization of 2.69 µM. nih.gov These compounds were noted for not exhibiting cytotoxicity against normal cells. nih.gov
Furthermore, 2-aryl-4-oxo-thiazolidin-3-yl amides, another class of related structures, were evaluated for their ability to inhibit the growth of five human prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, and TSU), identifying three potent compounds effective in killing prostate cancer cells with improved selectivity. nih.gov Similarly, thiazolidinone derivatives have shown antiproliferative properties against leukemic cell lines. ijpsr.com
| Compound Class | Cell Line(s) | Activity Metric | Notable Finding |
|---|---|---|---|
| N-(4-(4-chlorophenyl)thiazol-2-yl) acetamides | HeLa, A549, U87 | IC50 | Compound with ortho-chlorine substituent showed IC50 of 1.3 µM against HeLa cells. ijcce.ac.ir |
| Thiazole-2-acetamide derivatives | Four human cancer cell lines | GI50 | Average GI50 of 6 µM for the most active compound. nih.gov |
| 2-aryl-4-oxo-thiazolidin-3-yl amides | Prostate cancer cell lines (DU-145, PC-3, etc.) | Antiproliferative Effects | Identified three potent and selective compounds against prostate cancer cells. nih.gov |
| Thiazolidinone derivatives | CEM (leukemic) | Antiproliferative Effects | Effective at concentrations of 75–250 µM. ijpsr.com |
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. jchemrev.com Analogues of the title compound have been assessed for their efficacy against various bacterial and fungal pathogens.
A study on newly synthesized 1,3-thiazole derivatives evaluated their in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.gov Benzo[d]thiazole derivatives within this series displayed significant activity at concentrations of 50–75 μg/mL. nih.gov Another study synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives and screened them against plant pathogenic fungi and bacteria. researchgate.net Several of these compounds exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to the commercial agent bismerthiazol. researchgate.net
The structural features of these molecules play a crucial role in their antimicrobial action. For instance, the presence of two thiazole moieties connected by a hydrazone group has been associated with increased antibacterial and antifungal activity. mdpi.com Similarly, the position of substituents on the thiazole ring can significantly impact efficacy; a derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed moderately enhanced activity compared to its isomer with the substituent at the 4-position. nih.gov
| Compound Class | Microorganism(s) | Activity Metric | Notable Finding |
|---|---|---|---|
| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Concentration | Significant activity at 50–75 μg/mL. nih.gov |
| 2-phenoxy-N-(thiazol-2-yl)acetamide analogues | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | Values as low as 35.2 µg/mL, outperforming bismerthiazol. researchgate.net |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | B. subtilis, A. niger, C. albicans | MIC | Showed potent activity, with MIC values as low as 15.3 µM against C. albicans. jchemrev.com |
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Thiazole-containing compounds have been investigated as inhibitors of several clinically relevant enzymes.
Urease Inhibition: Urease is a crucial enzyme for the survival of bacteria like Helicobacter pylori in the stomach's acidic environment. nih.gov Thiazole derivatives have shown significant potential as urease inhibitors. researchgate.net For example, a series of sulfonates and sulfamates with an imidazo[2,1-b]thiazole (B1210989) scaffold demonstrated potent urease inhibition, with the most active compound having an IC50 value of 2.94 µM, which is eight times more potent than the standard inhibitor thiourea (B124793). nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov
Cyclooxygenase (COX) Inhibition: COX enzymes are involved in inflammatory processes. A study on 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives tested their inhibitory effects on COX-1 and COX-2. One compound showed the highest activity on COX-2 with 88% inhibition at 10 µM, while another derivative was most selective for COX-1 with 85% inhibition. nih.gov
Carbonic Anhydrase (CA) Inhibition: Thiazole and thiadiazole scaffolds have been explored as bacterial carbonic anhydrase inhibitors. acs.org While thiadiazole-based compounds like acetazolamide (B1664987) are well-known CA inhibitors, their thiazole analogues (lacking a nitrogen at the 4-position) showed significantly reduced inhibition against Enterococcus faecalis CA isoforms, highlighting the structural importance of the thiadiazole ring for this specific target. acs.org
While extensive data on the specific receptor binding of this compound is limited, research on related analogues provides insight into their potential interactions. A study identified a class of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.org The most potent compounds acted as equipotent antagonists with IC50 values of 1–3 μM. Further investigation suggested that these molecules act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org
The biological activities of thiazole derivatives often stem from their ability to modulate key cellular signaling pathways.
Apoptosis Induction: A primary mechanism for the anticancer activity of many thiazole analogues is the induction of apoptosis (programmed cell death). One study found that 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives induced apoptosis in breast cancer (MCF7) cells by activating caspases 3 and 9. nih.gov Similarly, research on N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives showed they could induce apoptosis through caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). ijcce.ac.irsid.ir
MEK/ERK Pathway Suppression: The MEK/ERK signaling pathway is crucial for cellular proliferation and is often dysregulated in cancers like colorectal cancer. farmaceut.org A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation in colorectal cancer by suppressing this pathway. farmaceut.org
Nrf2-ARE Pathway Activation: An analogue, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, was identified as a protective agent against oxidative stress-induced cell death. nih.gov It achieves this by activating the Nrf2-ARE pathway, which upregulates the expression of antioxidant proteins and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov
Many thiazole derivatives, particularly those incorporating phenolic moieties, have been evaluated for their antioxidant properties. mdpi.comnih.gov These compounds can protect biological systems from the harmful effects of oxidative stress. nih.govnih.gov
The antioxidant activity is often assessed using in vitro assays such as scavenging of the ABTS radical cation or the DPPH free radical. nih.govmdpi.com A study on new N-methyl substituted thiazole-derived polyphenolic compounds demonstrated substantial antioxidant activity, in some cases comparable to established standards like Trolox. mdpi.com The arrangement and number of phenolic hydroxyl groups on the molecule are critical for this activity. For instance, compounds with dihydroxy benzylidene moieties showed high activity, which was attributed to the specific arrangement of the two phenolic groups. mdpi.com The hydrazone linker present in some of these structures also contributes to their remarkable antioxidant and antiradical properties. nih.gov
Antiparasitic Activity Investigations
Derivatives of phenoxy acetamide and thiazole have been the subject of multiple studies to determine their efficacy against a range of parasites. Research into thymol-based phenoxy acetamide derivatives has shown promising antiparasitic activity. nih.gov Specifically, certain compounds within this class demonstrated a notable reduction in oocyst counts for the parasite Cryptosporidium parvum. nih.gov One particular derivative, N-(6-amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, exhibited the highest activity, achieving a 67% reduction in oocysts. nih.gov
Furthermore, investigations into related naphthyl-thiazole derivatives have confirmed their potential against other protozoan parasites. unl.pt In vitro studies showed that specific thiazole compounds were cytotoxic to the amastigote forms of Leishmania amazonensis and Trypanosoma cruzi. unl.pt While N-aryl acetamides have been explored for their antimalarial properties against Plasmodium falciparum, the focus has been on identifying new chemotypes that target various stages of the parasite's lifecycle. unl.ptlshtm.ac.uk These studies collectively underscore the potential of the thiazol-acetamide scaffold as a basis for developing novel antiparasitic agents. nih.govunl.pt
Molecular Docking Studies and Target Interaction Analysis
Computational methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for this compound and its analogues. These studies provide critical insights into how these ligands interact with biological macromolecules at the molecular level. osu.edu
Identification of Putative Molecular Targets
Molecular docking simulations have been employed to identify the likely biological targets of these acetamide derivatives. A recurrent target identified in several studies is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. researchgate.netmdpi.com Analogues such as N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide have been docked with COX-2 to assess their binding affinity. researchgate.net Similarly, studies on 2-(2,4-dichlorophenoxy)acetic acid derivatives confirmed effective interaction with the COX-2 active site. mdpi.com
Beyond inflammatory enzymes, other targets have been proposed for different analogues. For antimicrobial applications, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were docked with both COX and lipoxygenase (LOX) enzymes. nih.gov In the context of antitubercular research, N-methyl-2,3-dihydroquinazolin-4-ones linked with a 1,3-thiazole moiety were shown to associate with the active site of penicillin-binding protein 2a from Mycobacterium tuberculosis H37Rv. semanticscholar.org For compounds with potential anti-HIV activity, the reverse transcriptase enzyme has been a key target for docking studies. nih.gov
The table below summarizes the putative molecular targets identified for various analogues.
| Compound Class | Putative Molecular Target | Organism/System |
| N-(benzo[d]thiazol-2-yl)-2-(phenoxy)acetamide Derivatives researchgate.net | Cyclooxygenase-2 (COX-2) | Inflammation Pathway |
| 2-(2,4-Dichlorophenoxy)-N-(thioureido)ethyl)acetamide Derivatives mdpi.com | Cyclooxygenase-2 (COX-2) | Inflammation Pathway |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives nih.gov | Cyclooxygenase (COX) & Lipoxygenase (LOX) | Inflammation Pathway |
| N-Methyl-2,3-dihydroquinazolin-4-ones linked 1,3-Thiazole semanticscholar.org | Penicillin-binding protein 2a (PBP2a) | M. tuberculosis |
| 2-(thiadiazol-5-ylthio)-N-acetamide Derivatives nih.gov | HIV-1 Reverse Transcriptase | Human Immunodeficiency Virus 1 |
Ligand-Protein Binding Interactions (e.g., hydrogen bonding, hydrophobic contacts)
The stability and specificity of the ligand-target complex are determined by a network of non-covalent interactions. osu.edu Docking studies have provided detailed views of these interactions. For instance, the interaction of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido) ethyl)acetamide with the COX-2 active site revealed the formation of four distinct hydrogen bonds. mdpi.com Three of these bonds were formed with the amino acid residue Arg 120, and one was formed with Tyr 355. mdpi.com
In another study involving antitubercular thiazole hybrids, the most active compound, 5Ff6, was observed to interact with three key amino acids—Agn104, Lys273, and Tyr297—within the penicillin-binding protein 2a active site. semanticscholar.org The crystal structure analysis of related compounds like 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide shows that molecules can form inversion dimers in the crystal lattice through pairs of N—H⋯N hydrogen bonds. nih.govnih.gov These observed interactions in computational and crystallographic studies are crucial for understanding the binding modes and for the rational design of more potent inhibitors.
Computational Prediction of Bioactivity
Computational tools are frequently used to predict the bioactivity and drug-likeness of novel compounds before synthesis. The binding energy (ΔG), calculated from docking simulations, is a key predictor of inhibitory potential. For 2-(2,4-dichlorophenoxy)acetamide (B157635) derivatives, the calculated binding energy values for their complexes with COX-2 ranged from −8.9 to −10.4 kcal/mol, indicating strong and stable interactions. mdpi.com The compound exhibiting the most effective interaction, forming four hydrogen bonds, also had the most favorable binding energy of -10.4 kcal/mol. mdpi.com
In the investigation of antitubercular thiazole hybrids, compounds that displayed potent activity in laboratory assays also showed high affinity and strong interactions in the docking models. semanticscholar.org The compound with the best inhibitory activity (MIC of 6.25 µg/ml) also demonstrated a significant interaction energy (ΔG=-4.2 kcal/mol) in silico. semanticscholar.org Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are often predicted computationally. For thymol-derived phenoxy acetamides, analyses based on Lipinski's rule and SwissADME predicted high gastrointestinal absorption and favorable drug-likeness profiles, which correlated with their observed antiparasitic activity. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. By systematically modifying the chemical structure of the parent molecule and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features. nih.gov
Impact of Substituent Modifications on Biological Responses
SAR studies on various thiazole acetamide analogues have yielded valuable insights. In a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives developed as anti-inflammatory agents, modifications led to compounds with potent and selective COX-2 inhibition. nih.gov The introduction of certain substituents resulted in compounds with IC50 values in the low micromolar range (0.76–9.01 μM) against COX-2, with some derivatives showing high selectivity over the COX-1 isoform. nih.gov Specifically, compounds designated 5d and 5e emerged as dominant and selective COX-2 inhibitors with selectivity indices of 112 and 124, respectively. nih.gov
In the development of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives were synthesized. nih.gov The SAR study revealed that modifications to the acetamide portion of the molecule significantly influenced antiviral potency. Certain derivatives exhibited potent inhibition of HIV-1 replication, with EC50 values as low as 0.17 μM, which was comparable to or better than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov These findings highlight how targeted chemical modifications can dramatically enhance the biological activity and selectivity of the core 2-(phenoxy)-N-(1,3-thiazol-2-yl)acetamide scaffold.
The table below provides examples of how structural modifications impact biological activity.
| Parent Scaffold | Modification | Resulting Biological Activity |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine nih.gov | Addition of specific phenylacetamide moieties | Potent and selective COX-2 inhibition (IC50 up to 0.76 µM; Selectivity Index up to 124) |
| 2-(thiadiazol-5-ylthio)-N-acetamide nih.gov | Variations in the N-acetamide substituent | Potent anti-HIV-1 activity (EC50 as low as 0.17 µM) |
| N-Methyl-2,3-dihydroquinazolin-4-ones linked 1,3-thiazole semanticscholar.org | Substitution on the phenyl ring of the thiazole moiety | Enhanced antitubercular activity (MIC as low as 6.25 µg/ml against M. tuberculosis) |
Correlation Between Structural Features and Binding Affinity
The binding affinity of thiazole-2-acetamide analogues is intricately linked to their structural composition. While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in available literature, research on analogous compounds provides significant insights. The thiazole-2-acetamide moiety is identified as a critical heterocyclic linker. nih.gov
For instance, in a series of 2,4-disubstituted thiazole derivatives designed as tubulin polymerization inhibitors, the core structure was maintained while introducing a variety of bioactive side arms at the 2-position. nih.gov This systematic modification allowed for the exploration of how different functional groups impact binding and efficacy. Molecular docking studies of potent analogues have shown superior binding affinities at specific protein sites, such as the colchicine (B1669291) binding site of tubulin. nih.gov The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonding, which are crucial for the compound's activity. nih.gov
Similarly, SAR studies on other related heterocyclic structures, such as acetazolamide-based inhibitors, have demonstrated that modifications to the core scaffold can significantly alter biological activity. For example, replacing a nitrogen atom in a thiadiazole ring with a carbon to form a thiazole scaffold resulted in a notable reduction of potency against the target enzyme. This highlights the sensitivity of binding affinity to subtle changes in the heterocyclic core.
The general trend observed in related compound series is that the nature and position of substituents on the phenoxy and thiazole rings play a crucial role in determining the binding affinity and, consequently, the biological activity.
Cellular and Molecular Mechanism of Action Investigations (Pre-clinical, non-human focus)
Pre-clinical studies on analogues of this compound have shed light on their cellular and molecular mechanisms of action, pointing towards activities such as the modulation of cellular pathways, specific protein interactions, and the induction of apoptosis.
Analogues of this compound have been shown to modulate key cellular signaling pathways. One notable example is the compound N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, known as CPN-9. This molecule has been found to exert its effects through the reactive oxygen species-dependent activation of the Nrf2 signaling pathway. nih.gov CPN-9 upregulates NF-E2-related factor 2 (Nrf2), a critical transcriptional regulator for a range of detoxification and antioxidant proteins. nih.gov This upregulation leads to an increase in Nrf2-regulated factors, thereby protecting cells from oxidative stress-induced death. nih.gov
The primary protein interaction identified for this class of compounds is with tubulin. nih.gov Several 2-amino-4-phenylthiazol derivatives have been shown to interfere with microtubule assembly by binding to tubulin. nih.gov This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, including cell division and intracellular transport. Molecular docking studies suggest that these compounds often bind to the colchicine binding site on β-tubulin. nih.govmdpi.com This binding is a key mechanism behind their antiproliferative effects.
The modulation of gene expression is a significant aspect of the mechanism of action for these compounds. Activation of the Nrf2 pathway by the analogue CPN-9 leads to the increased expression of several genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov The upregulation of these genes was demonstrated to be dependent on Nrf2, as knockdown of Nrf2 abolished this effect. nih.gov
In the context of hypoxia, there is evidence that mutant p53 can cooperate with Hypoxia-Inducible Factor-1 (HIF-1) to regulate a specific gene expression signature. nih.govnih.gov This interaction can lead to the formation of a p53 mutant/HIF-1 complex that promotes the expression of a subset of hypoxia-responsive genes. nih.govnih.gov Studies have also shown a correlation where HIF-1α can transcriptionally upregulate both wild-type and mutant p53. researchgate.netwustl.edu While not directly demonstrated for this compound, this interplay between p53 and HIF-1 is a crucial area of investigation for compounds active in hypoxic tumor environments.
Several analogues have been identified as potent inducers of apoptosis. The mechanism often involves the activation of the caspase cascade. For example, studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, showed that certain compounds were effective activators of caspases 3, 8, and 9. nih.gov Specifically, compounds with 3-Cl and 4-Cl substitutions demonstrated the best caspase activation, enhancing the activity of caspases 3 and 9 in MCF-7 breast cancer cells. nih.gov
Further studies on thiazole-based tubulin inhibitors have shown that active compounds not only activate caspases 3 and 9 but also the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl2. nih.gov This dual action shifts the cellular balance towards apoptosis, contributing to the compound's anticancer potential.
A primary and well-documented mechanism of action for many thiazole-2-acetamide analogues is the inhibition of tubulin polymerization. nih.gov By interfering with the assembly of α- and β-tubulin heterodimers into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov
The potency of this inhibition varies among different analogues. One study identified a 2,4-disubstituted thiazole derivative as a highly effective inhibitor of tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (IC50 = 2.96 ± 0.18 μM). nih.gov Molecular modeling has indicated that these compounds occupy the colchicine-binding site of tubulin, thereby preventing its polymerization. nih.gov
Table 1: Tubulin Polymerization Inhibition by Thiazole-2-Acetamide Analogues
| Compound Class | Specific Analogue Example | Target | IC50 Value | Reference |
|---|---|---|---|---|
| 2,4-disubstituted thiazole derivatives | Compound IV (structure in source) | Tubulin Polymerization | 2.00 ± 0.12 μM | nih.gov |
| Thiazole-based derivatives | Compound 10a (structure in source) | Tubulin Polymerization | 2.69 μM | nih.gov |
| Reference Compound | Combretastatin A-4 (CA-4) | Tubulin Polymerization | 2.96 ± 0.18 μM | nih.gov |
| Reference Compound | Colchicine | Tubulin Polymerization | 8.33 μM | nih.gov |
Telomerase Activation
Extensive searches of scientific literature and databases have yielded no direct evidence to suggest that this compound or its closely related analogues are activators of telomerase. Studies detailing the biological activities of this specific compound and its analogues have primarily focused on other therapeutic areas, such as antimicrobial effects or the modulation of pathways related to oxidative stress. evitachem.comnih.gov
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. The activation of telomerase has been investigated as a potential strategy for anti-aging interventions and in the context of certain diseases. nih.gov However, the current body of research on this compound does not include investigations into its effects on telomerase activity.
While some compounds containing a 1,3-thiazole ring, a core component of the molecule , have been explored for a wide range of biological activities, a specific link to telomerase activation for this particular structural class has not been established in the available literature. researchgate.net Research on other acetamide derivatives has highlighted different mechanisms of action, such as the activation of the Nrf2-ARE pathway, which is involved in cellular protection against oxidative stress. nih.gov
Therefore, at present, the role of this compound in telomerase activation remains uninvestigated and is not a documented biological activity of this compound.
Potential Applications and Future Research Directions
Role as a Chemical Probe for Biological Systems
No information available for this specific compound.
Utility in Agricultural Chemistry
No information available for this specific compound. While related thiazole (B1198619) derivatives show promise, these findings cannot be directly applied.
Phytopathogen Inhibition
No specific data exists for the inhibition of phytopathogens by 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Contributions to Material Science
No information available regarding applications of this compound in material science.
Advancement of Rational Drug Design Strategies
The compound is not mentioned in the available literature concerning rational drug design strategies.
Lead Compound Identification and Optimization
There is no evidence of this compound being identified or used as a lead compound in published research.
Scaffold Derivatization for Enhanced Potency and Selectivity
No studies detailing the derivatization of this specific scaffold were found.
Further research and publication are required before a comprehensive scientific profile of this compound can be established.
Open Questions and Unexplored Research Avenues
The current body of scientific literature presents a significant knowledge gap concerning the specific biological activities and potential applications of this compound. This scarcity of data, however, opens up numerous avenues for future investigation. The thiazole nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. researchgate.netwisdomlib.org Consequently, a primary open question is which, if any, of these activities are exhibited by this specific compound.
Key Unexplored Research Areas:
Pharmacological Profiling: A comprehensive screening of this compound against various biological targets is a critical first step. This could unveil its potential as an anti-inflammatory, anticancer, antibacterial, antifungal, or antiviral agent. For instance, related N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated significant urease inhibition activity, suggesting a potential line of inquiry. mdpi.comresearchgate.net
Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action would be a crucial subsequent step. For example, if anticancer properties are observed, investigations could focus on its effects on specific cell signaling pathways, apoptosis induction, or enzyme inhibition. sid.ir
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the identification of derivatives with enhanced potency and selectivity. Alterations to the phenoxy and thiazole rings could provide valuable insights into the structural requirements for biological activity.
In Vivo Efficacy and Preclinical Development: Positive in vitro findings would necessitate validation through in vivo animal models to assess the compound's efficacy, pharmacokinetics, and preliminary safety profile.
Methodological Advancements for Compound Evaluation
The evaluation of novel chemical entities like this compound can be significantly enhanced by leveraging modern methodological advancements in chemistry and biology. These advanced techniques can provide deeper insights into the compound's properties and potential therapeutic value.
Advanced Evaluation Methodologies:
| Methodology | Application in Compound Evaluation | Potential Insights |
| High-Throughput Screening (HTS) | Rapidly screen the compound against a large number of biological targets. | Identification of initial "hits" and potential therapeutic areas. |
| Computational Modeling and Docking | Predict the binding affinity and interaction of the compound with specific protein targets. In silico studies can guide experimental work and help in understanding the mechanism of action. mdpi.comresearchgate.net | Elucidation of potential molecular targets and structure-activity relationships. |
| X-ray Crystallography | Determine the three-dimensional structure of the compound in complex with its biological target. | Precise understanding of the binding mode and facilitates rational drug design. |
| Cell-Based Assays | Evaluate the compound's effect on cellular processes in a more biologically relevant context than biochemical assays. | Assessment of cytotoxicity, anti-proliferative effects, and impact on signaling pathways. |
| "Omics" Technologies (Genomics, Proteomics, Metabolomics) | Analyze the global changes in gene expression, protein levels, or metabolite profiles in response to compound treatment. | Comprehensive understanding of the compound's biological effects and potential off-target interactions. |
The application of these advanced methodologies will be instrumental in thoroughly characterizing the pharmacological profile of this compound and uncovering its therapeutic potential. While direct research on this specific compound is currently limited, the established importance of the thiazole scaffold in medicinal chemistry strongly warrants its further investigation.
Q & A
Q. What are the optimal synthetic routes for 2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the phenoxy-acetate backbone via nucleophilic substitution between 4-methylphenol and chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
- Step 2 : Coupling the intermediate with 2-aminothiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
- Critical Parameters : Solvent choice, temperature control (e.g., avoiding side reactions at >40°C), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methylphenoxy group (δ ~2.3 ppm for CH3, δ ~6.8–7.2 ppm for aromatic protons) and thiazole ring (δ ~7.5–8.1 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-O-C ether linkage (~1240 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (C12H12N2O2S) with <0.4% deviation from calculated values .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min (purity >98%) .
- Melting Point : Compare observed mp (e.g., 145–147°C) with literature values to detect impurities .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents at the 4-methylphenoxy (e.g., -F, -OCH3) or thiazole (e.g., phenyl, bromophenyl) positions .
- Biological Assays : Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using IC50 measurements.
- Data Table :
| Substituent (R) | IC50 (COX-2, μM) | LogP |
|---|---|---|
| 4-CH3 (Parent) | 12.5 | 2.8 |
| 4-F | 8.2 | 3.1 |
| 4-OCH3 | 18.9 | 2.5 |
| Data derived from analogs in |
Q. What molecular docking strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection : Prioritize proteins with known acetamide interactions (e.g., α-glucosidase for antidiabetic studies) .
- Validation : Compare docking scores (e.g., binding energy ≤−7.0 kcal/mol) with experimental IC50 values to refine models .
Q. How to resolve contradictions in solubility data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and logP calculations (experimental vs. predicted) .
- Discrepancy Analysis : If solubility in water is reported as 0.5 mg/mL (Study A) vs. 1.2 mg/mL (Study B), evaluate crystallinity (amorphous vs. crystalline forms) and particle size via XRD/DLS .
Q. What strategies enable comparative studies between this compound and its fluorinated/methoxylated analogs?
- Methodological Answer :
- Synthetic Parallelism : Synthesize 2-(4-fluorophenoxy)- and 2-(4-methoxyphenoxy)- analogs using identical conditions .
- Bioactivity Comparison : Test all analogs in parallel assays (e.g., antimicrobial disk diffusion) with controls. Fluorinated analogs often show enhanced activity due to increased electronegativity .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl (40°C, 24h) and 0.1M NaOH (40°C, 24h), then analyze via HPLC for degradation products (e.g., hydrolysis of the acetamide group) .
- Kinetic Stability : Calculate t1/2 in PBS (pH 7.4) at 37°C; parent compound showed t1/2 >48h .
Q. How to address conflicting toxicity data in in vitro vs. in vivo models?
- Methodological Answer :
- In Vitro : Use HepG2 cells for hepatotoxicity screening (LC50 >100 µM suggests low toxicity) .
- In Vivo : Conduct acute toxicity in rodents (e.g., LD50 >500 mg/kg) and compare metabolite profiles (via LC-MS) to identify detoxification pathways .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., thiazole N-atom as nucleophilic center) .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict susceptibility to electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
